Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate
CAS No.: 1256360-11-8
Cat. No.: VC0110750
Molecular Formula: C18H22BNO4
Molecular Weight: 327.187
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1256360-11-8 |
|---|---|
| Molecular Formula | C18H22BNO4 |
| Molecular Weight | 327.187 |
| IUPAC Name | benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate |
| Standard InChI | InChI=1S/C18H22BNO4/c1-17(2)18(3,4)24-19(23-17)15-10-11-20(12-15)16(21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 |
| Standard InChI Key | MHUYEVSKFAMONG-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Identification
Molecular Identity and Nomenclature
Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is formally identified through several standardized chemical identifiers. The compound is registered under CAS number 1256360-11-8, providing a unique and unambiguous reference for chemical database searches and regulatory documentation . It is also known by the synonym "1H-Pyrrole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, phenylmethyl ester," which employs a systematic naming convention highlighting its core structural elements . The molecular formula C₁₈H₂₂BNO₄ indicates its elemental composition, revealing the presence of carbon, hydrogen, boron, nitrogen, and oxygen atoms in specific proportions . This formula corresponds to a molecular weight of 327.187 g/mol, placing it in the medium-sized molecular weight category for organic compounds.
Structural Features and Representation
The compound's chemical structure comprises several distinct functional units that contribute to its chemical behavior and reactivity. At its core is a pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom that is protected by a carboxylate group . This protection strategy prevents unwanted reactions at the pyrrole nitrogen while allowing functionalization at other positions. The compound also contains a tetramethyl-1,3,2-dioxaborolane group attached at the 3-position of the pyrrole ring, which serves as a masked boronic acid functional group . The carboxylate group is further functionalized as a benzyl ester, incorporating a phenyl ring connected through a methylene linker to the oxygen atom.
Digital Structural Identifiers
For computational chemistry and database purposes, the compound is represented by several digital structural identifiers. The SMILES notation (B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)OCC3=CC=CC=C3) provides a linear textual representation of the chemical structure that can be interpreted by various chemical software programs. The InChI identifier (InChI=1S/C18H22BNO4/c1-17(2)18(3,4)24-19(23-17)15-10-11-20(12-15)16(21)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3) offers a more comprehensive structural representation that includes stereochemical and isotopic information . The InChI Key (MHUYEVSKFAMONG-UHFFFAOYSA-N) serves as a condensed, fixed-length version of the InChI, facilitating rapid database searches and structural comparisons .
Physicochemical Properties
Physical Characteristics
Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate exhibits physical properties typical of organic compounds containing aromatic and heterocyclic systems. While specific experimental data on its physical state is limited in the provided sources, compounds of this structural class typically present as crystalline solids at ambient temperature . The presence of both polar functional groups (carboxylate, dioxaborolane) and nonpolar regions (benzyl, tetramethyl groups) influences its solubility profile, likely making it soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide, but less soluble in highly polar solvents like water or highly nonpolar solvents like hexane .
Electronic and Structural Properties
Synthetic Applications and Reactivity
Role in Cross-Coupling Reactions
The primary synthetic utility of Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate derives from the boronate functional group, which makes it an excellent substrate for cross-coupling reactions, particularly Suzuki-Miyaura couplings . The tetramethyl-1,3,2-dioxaborolane group serves as a protected form of a boronic acid, providing enhanced stability while maintaining reactivity under appropriate conditions . The Suzuki-Miyaura coupling involves the reaction of this organoboronate with aryl or vinyl halides in the presence of a palladium catalyst and base, allowing for the formation of carbon-carbon bonds . This reactivity makes the compound valuable for constructing complex molecular architectures containing pyrrole units linked to other aromatic or heterocyclic systems.
Functional Group Transformations
Beyond its application in cross-coupling reactions, the compound offers multiple sites for potential functional group transformations. The carboxylate group can undergo hydrolysis, transesterification, or reduction reactions, providing access to derivatives with modified protecting groups or completely different functional groups at the nitrogen position . The boronate group can be converted to other functional groups through oxidation (yielding a hydroxyl group), amination, or halogenation reactions, enabling diverse functionalization at the 3-position of the pyrrole ring . These transformation possibilities expand the compound's utility as a versatile intermediate in multi-step synthetic sequences.
Building Block in Heterocyclic Chemistry
As a functionalized pyrrole derivative, Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate serves as an important building block in heterocyclic chemistry. Pyrrole rings are found in numerous natural products, pharmaceuticals, and materials with important biological activities or physical properties . The strategic placement of the boronate group at the 3-position allows for selective functionalization of the pyrrole ring, enabling the synthesis of specifically substituted pyrrole derivatives that would be difficult to access through direct functionalization of the pyrrole ring itself . This selectivity is particularly valuable in medicinal chemistry, where precise control over substitution patterns can significantly impact biological activity.
Synthesis and Preparation Methods
General Synthetic Approaches
Applications in Research and Development
Organic Synthesis Applications
The primary application of Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate is in organic synthesis, particularly as a building block for the construction of complex molecules containing pyrrole subunits . The strategic positioning of the boronate group at the 3-position of the pyrrole ring enables selective carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, allowing for the attachment of various aryl or heteroaryl groups at this position . This synthetic utility makes the compound valuable in the preparation of libraries of pyrrole derivatives for structure-activity relationship studies in drug discovery programs. Additionally, the compound's potential for sequential functionalization at different positions of the pyrrole ring enables the construction of highly substituted pyrrole derivatives with precise control over the substitution pattern .
Medicinal Chemistry Applications
In medicinal chemistry, pyrrole derivatives are important structural motifs found in numerous bioactive compounds and pharmaceuticals . The availability of functionalized pyrrole building blocks like Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate enables medicinal chemists to efficiently incorporate pyrrole units into potential drug candidates . The compound's utility in generating diverse pyrrole derivatives makes it particularly valuable in the early stages of drug discovery, where the rapid generation of structurally diverse compounds is essential for identifying promising lead structures. The search results suggest that related boronate-containing compounds have been used in the synthesis of complex molecules with potential pharmaceutical applications, indicating similar applications for this specific pyrrole derivative .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume